2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dioxolane ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde typically involves the acetalization of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: 4-methoxybenzaldehyde and ethylene glycol.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: Refluxing in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(1,3-Dioxolan-2-yl)-4-methoxybenzoic acid.
Reduction: 2-(1,3-Dioxolan-2-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a protective group for aldehydes and ketones, preventing unwanted reactions during multi-step synthesis. The 1,3-dioxolane ring can be selectively removed under acidic conditions, revealing the original carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the methoxybenzaldehyde moiety.
1,3-Dioxane: A six-membered ring analog with similar protective properties for carbonyl compounds.
2-(1,3-Dioxolan-2-yl)furan: A compound with a furan ring instead of a benzene ring.
Uniqueness
2-(1,3-Dioxolan-2-yl)-4-methoxybenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the methoxybenzaldehyde moiety
Properties
CAS No. |
98015-08-8 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-13-9-3-2-8(7-12)10(6-9)11-14-4-5-15-11/h2-3,6-7,11H,4-5H2,1H3 |
InChI Key |
QKENOONTIIQSAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.